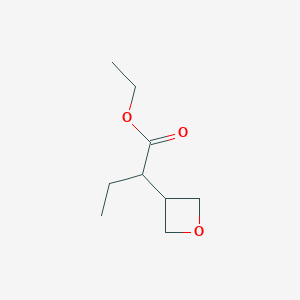

2-(氧杂环-3-基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(oxetan-3-yl)butanoate is an organic compound with a molecular weight of 172.22 .

Synthesis Analysis

The synthesis of oxetane derivatives, such as Ethyl 2-(oxetan-3-yl)butanoate, often involves reactions like the Paterno-Büchi reaction . The formation of an ester, which is a key component of this compound, is an example of a condensation reaction where a pair of molecules join together, giving off a small, very stable molecule like H2O .Molecular Structure Analysis

The InChI code for Ethyl 2-(oxetan-3-yl)butanoate is 1S/C9H16O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h7-8H,3-6H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

Ethyl 2-(oxetan-3-yl)butanoate is an ester . Esters usually have low boiling points relative to most molecules of similar size . They also have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .科学研究应用

合成和反应性

- 2-(氧杂环-3-基)丁酸乙酯的衍生物3-{2-[(3-甲基-1H-吲哚-2-基)羰基]肼亚基}丁酸乙酯已使用各种分析技术合成和表征,表明其在合成和药物设计中的各种应用潜力(Farghaly & Gomha, 2012)。

- 该化合物已参与与芳基叠氮化物的化学选择性反应,导致形成新的化合物,如(1H-1,2,3-三唑-5-基)乙酸,证明了其在化学反应中的多功能性(Pokhodylo 等,2009)。

结构和分析研究

- 另一衍生物2-Z-苯肼基-3-E-甲硫代(硫代)甲基肼基丁酸乙酯合成并使用 X 射线衍射进行结构分析,突出了该化合物的结构特性和在材料科学或药物中的潜在用途(Wu, 2014)。

- 已对 2-(氧杂环-3-基)丁酸乙酯衍生物的多晶型形式进行了深入的光谱和衍射研究,揭示了详细的结构见解和分析表征中的挑战,这对药物开发至关重要(Vogt 等,2013)。

在化学合成中的应用

- 该化合物的衍生物已用于光诱导直接氧化环化等创新化学合成,导致形成多杂环化合物,证明了该化合物在高级有机合成和材料科学中的潜力(Jin Zhang 等,2017)。

- 已使用 2-(氧杂环-3-基)丁酸乙酯衍生物开发出化学酶促合成方法,导致产生有价值的前体,如手性环氧化物,表明其在可持续和绿色化学中的重要性(Peru 等,2016)。

作用机制

Target of Action

Oxetane derivatives, a key component of this compound, have been employed to improve drugs’ physiochemical properties .

Mode of Action

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Biochemical Pathways

Oxetanes have been shown to influence the metabolic stability and lipophilicity of compounds .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence the bioavailability of the compound .

Result of Action

Oxetanes have been employed to improve drugs’ physiochemical properties, suggesting they may enhance the efficacy of certain drugs .

Action Environment

The stability and lipophilicity of oxetanes suggest they may be resistant to certain environmental factors .

生化分析

Biochemical Properties

They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides

Molecular Mechanism

It is known that esters can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of Ethyl 2-(oxetan-3-yl)butanoate remain to be discovered.

属性

IUPAC Name |

ethyl 2-(oxetan-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDFWPXULLMDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1COC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448267.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate](/img/structure/B2448272.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2448273.png)

![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)

![2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2448279.png)

![1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2448282.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2448287.png)